5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine)
Overview
Description
5,5’,5’'-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine): is a chemical compound with the molecular formula C18H15N9 and a molecular weight of 357.37 g/mol . This compound is characterized by the presence of a triazine ring substituted with three pyridin-2-amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’,5’'-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine) typically involves the reaction of 2-aminopyridine with cyanuric chloride under controlled conditions . The reaction is carried out in a suitable solvent, such as dichloromethane, and requires the presence of a base, such as triethylamine, to facilitate the substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the triazine ring, which is susceptible to attack by nucleophiles.
Coordination Reactions: The pyridin-2-amine groups can act as ligands, forming coordination complexes with various metal ions.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.
Metal Ions: Such as copper(II) or nickel(II), are used in coordination reactions.
Major Products:
Scientific Research Applications
Chemistry:
Coordination Chemistry: The compound is used as a ligand in the synthesis of coordination complexes with transition metals.
Materials Science: It is employed in the development of covalent organic frameworks (COFs) and porous organic polymers (POPs) due to its ability to form stable structures.
Biology and Medicine:
Biological Probes: The compound can be used as a fluorescent probe for detecting metal ions in biological systems.
Drug Development: Its derivatives are explored for potential therapeutic applications.
Industry:
Mechanism of Action
The mechanism of action of 5,5’,5’'-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine) primarily involves its ability to form coordination complexes with metal ions . The pyridin-2-amine groups act as ligands, binding to metal ions through nitrogen atoms. This interaction can alter the electronic properties of the metal ions, making them more reactive in catalytic processes . Additionally, the compound’s triazine ring can participate in various substitution reactions, further expanding its reactivity .
Comparison with Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the synthesis of disinfectants and herbicides.
Uniqueness: 5,5’,5’'-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine) is unique due to its ability to form stable coordination complexes with a variety of metal ions, making it highly versatile in applications ranging from catalysis to materials science . Its structure allows for multiple functionalizations, enhancing its utility in various chemical processes .
Biological Activity
5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine), also known by its CAS number 2408384-32-5, is a compound belonging to the triazine family. Triazines are known for their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C18H15N9
- Molecular Weight : 357.38 g/mol
- Purity : 95%
The structure of this compound features a central triazine ring substituted with three pyridin-2-amine groups, which enhances its potential for various biological interactions.
Antimicrobial Activity
Research indicates that triazine derivatives exhibit significant antimicrobial properties. A review of various substituted triazines highlights their effectiveness against bacteria and fungi. For instance, compounds with similar structures have shown promising results in inhibiting the growth of pathogenic microorganisms, including strains resistant to conventional antibiotics .
Anticancer Properties
Triazine derivatives have been investigated for their anticancer potential. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. In vitro studies have demonstrated that compounds similar to 5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine) can induce apoptosis in various cancer cell lines .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HeLa | 10.5 | Apoptosis |
Compound B | MCF7 | 8.2 | Cell Cycle Arrest |
5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine) | A549 | TBD | TBD |
Anti-inflammatory Effects
The anti-inflammatory potential of triazine derivatives has been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .
Case Studies
-
Antimicrobial Efficacy Against Resistant Strains
In a study published in Antibiotics, researchers tested a series of triazine derivatives against multi-drug resistant strains of E. coli and S. aureus. The results indicated that certain derivatives exhibited MIC values lower than traditional antibiotics . -
Cytotoxicity in Cancer Research
A recent investigation assessed the cytotoxic effects of various triazine derivatives on breast cancer cell lines (MCF7). The study found that compounds with structural similarities to 5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine) significantly reduced cell viability at concentrations below 10 µM .
Properties
IUPAC Name |
5-[4,6-bis(6-aminopyridin-3-yl)-1,3,5-triazin-2-yl]pyridin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N9/c19-13-4-1-10(7-22-13)16-25-17(11-2-5-14(20)23-8-11)27-18(26-16)12-3-6-15(21)24-9-12/h1-9H,(H2,19,22)(H2,20,23)(H2,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLCPUMFMBIKEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NC(=NC(=N2)C3=CN=C(C=C3)N)C4=CN=C(C=C4)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N9 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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